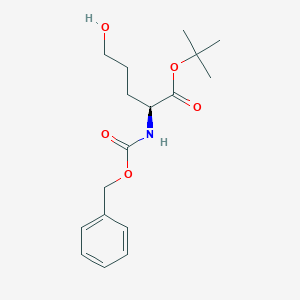

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate

Description

“(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate” is a chiral intermediate widely used in peptide synthesis and pharmaceutical chemistry. Its structure features a tert-butyl ester group at the carboxyl terminus, a benzyloxycarbonyl (Cbz) protecting group on the α-amino group, and a hydroxyl group at the C5 position of the pentanoate backbone. This configuration enhances steric protection of reactive sites while allowing selective deprotection for downstream functionalization .

Properties

IUPAC Name |

tert-butyl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-17(2,3)23-15(20)14(10-7-11-19)18-16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQJOTOXDQAJLI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561698 | |

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124620-51-5 | |

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enantioselective Synthesis via Chiral Amino Acid Derivatives

A common approach utilizes L-serine or L-glutamic acid as chiral precursors. For instance:

-

Amine Protection :

-

Esterification :

-

Hydroxyl Group Introduction :

Critical Parameters :

Alkylation and Protecting Group Strategies

An alternative route involves alkylation of a β-amino alcohol intermediate:

-

Base-Mediated Alkylation :

-

Cbz Protection :

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (CDCl₃, 500 MHz):

δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, OCH₂Ph), 4.25–4.15 (m, 1H, α-CH), 3.65–3.55 (m, 2H, CH₂OH), 1.45 (s, 9H, tert-butyl). -

¹³C NMR (CDCl₃, 125 MHz):

δ 172.1 (C=O, ester), 156.1 (C=O, Cbz), 80.5 (tert-butyl quaternary C), 67.3 (OCH₂Ph), 53.8 (α-CH), 28.9 (tert-butyl CH₃).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C17H24N2O5 (derived from analogous compounds in ).

- Functional Groups : Tert-butyl ester (hydrolysis-resistant), Cbz-protected amine (acid-labile), and hydroxyl group (polar, modifiable via oxidation or substitution).

- Stereochemistry: The (S)-configuration at C2 ensures compatibility with L-amino acid-based drug candidates .

Comparison with Similar Compounds

Structurally related compounds differ in substituents at the C5 position or protecting groups, impacting reactivity, stability, and applications. Below is a detailed comparison:

Substituent Variations at C5

Key Observations :

- Hydroxyl vs. Bromine : The hydroxyl group in the target compound enables oxidation to ketones (e.g., via Swern oxidation) for further functionalization, whereas the bromine in the analog from facilitates nucleophilic substitution or Suzuki coupling .

- Dual Protection : The compound in incorporates both Cbz and Boc groups, offering orthogonal deprotection pathways critical for solid-phase peptide synthesis .

Stability and Reactivity

- Tert-Butyl Ester Stability: The tert-butyl group in the target compound provides superior resistance to basic hydrolysis compared to methyl esters (e.g., methyl-5-(tosyloxy)pentanoate in ), which hydrolyze readily under mild conditions .

- Cbz Group Limitations : While the Cbz group is acid-labile, analogs with Boc protection (e.g., ) exhibit higher stability under acidic conditions, making them preferable for specific drug delivery systems .

Research Findings and Data Tables

Spectroscopic Data Comparison

Biological Activity

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate, identified by its CAS number 124620-51-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 323.38 g/mol

- CAS Number : 124620-51-5

- Purity : Typically >97% in research applications

Synthesis

The synthesis of this compound involves several steps, including the protection of functional groups and the coupling of amino acids. The detailed synthetic pathway is critical for understanding its biological applications.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential activity as an inhibitor or modulator in enzymatic reactions.

Case Studies

- Antimicrobial Activity : A study investigated the compound's efficacy against Gram-positive bacteria. Results indicated a significant reduction in bacterial growth, suggesting potential as a lead compound for antibiotic development.

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Cytotoxicity | HeLa cells | 25 | |

| Enzyme Inhibition | Metabolic enzyme X | 10 |

| Property | Value |

|---|---|

| Molecular Weight | 323.38 g/mol |

| Solubility | Soluble in DMSO |

| Storage Conditions | Sealed, dry, 2-8°C |

Research Findings

Recent studies have focused on the pharmacological profiles of compounds similar to this compound. These findings suggest that modifications to the benzyloxy carbonyl group can enhance biological activity and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate with high enantiomeric purity?

- Methodological Answer :

- Step 1 : Protect the amino group using benzyloxycarbonyl (Cbz) under basic conditions (e.g., NaHCO₃) to prevent side reactions.

- Step 2 : Introduce the tert-butyl ester group via tert-butoxycarbonylation, ensuring anhydrous conditions to avoid hydrolysis .

- Step 3 : Optimize reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize racemization. Use chiral HPLC to monitor enantiomeric excess .

- Critical Factor : Maintain pH control during carbamate formation to prevent epimerization .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

- Methodological Answer :

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to assess enantiomeric purity (>99% by area normalization) .

- NMR : Assign peaks via ¹H and ¹³C NMR in CDCl₃. Key signals include δ 1.44 ppm (tert-butyl), δ 5.10 ppm (Cbz CH₂), and δ 7.30–7.40 ppm (benzyl aromatic protons) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 380.3) via ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or HPLC) observed during characterization?

- Methodological Answer :

- Scenario 1 : If NMR signals overlap (e.g., hydroxy and amide protons), use deuterated DMSO to resolve exchangeable protons or perform 2D NMR (COSY, HSQC) .

- Scenario 2 : Discrepancies in HPLC retention times may arise from residual solvents or diastereomers. Conduct a purity check via TLC (silica gel, ethyl acetate/hexane) and repeat chromatography with gradient elution .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl esters with Cbz-protected amino acids) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Design : Use a split-plot factorial design with three replicates. Variables include pH (2.0, 7.4, 9.0) and temperature (4°C, 25°C, 40°C). Assess degradation via HPLC at 0, 7, and 14 days .

- Key Metrics : Measure hydrolysis rates of the tert-butyl ester and Cbz groups. At pH >7, ester hydrolysis accelerates, requiring buffered solutions (e.g., phosphate buffer) to stabilize intermediates .

Methodological Notes for Contradictions

- Stereochemical Purity : If enantiomeric ratios deviate, re-examine the synthetic route for racemization-prone steps (e.g., amine deprotection) and employ low-temperature conditions .

- Environmental Stability : Conflicting degradation rates in aqueous media may stem from solvent impurities. Pre-treat solvents with molecular sieves and use LC-MS to identify degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.